4-Chlorophthalide

Descripción general

Descripción

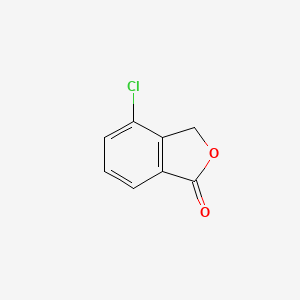

4-Chlorophthalide is an organic compound with the molecular formula C8H5ClO2. It is a derivative of phthalide, where a chlorine atom is substituted at the fourth position of the aromatic ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorophthalide can be synthesized through several methods. One common approach involves the chlorination of phthalide using chlorine gas in the presence of a catalyst. Another method includes the cyclization of 4-chlorobenzaldehyde with malonic acid in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phthalide is chlorinated under controlled conditions. The reaction is typically carried out at elevated temperatures and may require the use of solvents to facilitate the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorophthalide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorophthalic acid.

Reduction: Reduction of this compound can yield 4-chlorobenzyl alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.

Major Products:

Oxidation: 4-Chlorophthalic acid.

Reduction: 4-Chlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Chlorophthalide has been investigated for its potential as a pharmaceutical agent due to its biological activities. Research indicates that it may interact with various molecular targets, influencing enzymatic pathways and cellular processes.

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against bacteria and fungi. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

- Cytotoxicity and Anticancer Potential: The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating potential anticancer properties. Table 2 outlines the half-maximal inhibitory concentration (IC50) values for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 6.8 |

| A549 (lung cancer) | 4.5 |

These findings suggest that further investigation into the mechanisms of action and therapeutic applications of this compound is warranted.

Agricultural Applications

The compound has been explored for its potential use as an herbicide or pesticide. Its reactivity allows it to interact with biological systems, which can be harnessed to develop effective agricultural chemicals.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other chemical compounds. Its electrophilic nature enables it to participate in various reactions, including:

- Oxidation: Producing 4-chlorophthalic acid.

- Reduction: Yielding 4-chlorobenzyl alcohol.

- Nucleophilic Substitution: Allowing the incorporation of other functional groups.

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains compared to standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against certain strains, highlighting its potential as an alternative treatment option.

Cytotoxicity Assessment

In another case study focusing on cytotoxic effects, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent response, with significant cell death observed at higher concentrations, supporting the hypothesis that this compound may induce apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of 4-chlorophthalide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Phthalide: The parent compound of 4-chlorophthalide, lacking the chlorine substitution.

4-Bromophthalide: Similar structure with a bromine atom instead of chlorine.

4-Methylphthalide: Contains a methyl group at the fourth position instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Chlorophthalide, a derivative of phthalide, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H5ClO2

- Molecular Weight : 172.57 g/mol

- IUPAC Name : 4-chloro-2-benzofuran-1(3H)-one

The presence of the chlorine atom in the phthalide structure enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Electrophilic Reactions : The compound's electrophilic nature allows it to react with nucleophiles in proteins and DNA, leading to potential modifications that can alter biological functions.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression and apoptosis, although the specific pathways involved remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These findings highlight the potential use of this compound as a natural antimicrobial agent.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown promising results against various tumor cells, as illustrated in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 6.8 |

| A549 (lung cancer) | 4.5 |

These results indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms and therapeutic potential.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized a series of assays to determine the compound's effectiveness compared to standard antibiotics. Results showed that this compound had comparable or superior activity against certain strains, suggesting its potential as an alternative treatment option.

Cytotoxicity Assessment

In another case study focusing on its cytotoxic effects, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated a dose-dependent response, with significant cell death observed at higher concentrations. This study supports the hypothesis that the compound may induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

4-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDNGRGWFOSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199982 | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52010-22-7 | |

| Record name | 4-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052010227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-chlorophthalide anhydride a valuable building block for synthesizing polyimides?

A1: this compound anhydride possesses a reactive chlorine atom that makes it amenable to palladium-catalyzed amination reactions []. This allows for the introduction of various amine groups, leading to the formation of bis(amine-phthalimide)s. These intermediates can be further transformed into bis(amine anhydride) monomers, which are essential precursors for synthesizing polyimides.

Q2: How does the structure of the synthesized polyimides contribute to their properties?

A2: The research highlights the use of bulky, propeller-shaped triphenylamine units incorporated into the polyimide backbone []. This structural feature enhances the solubility of the resulting polymers in various aprotic solvents. This improved solubility is crucial for processing and applications requiring soluble polyimides without compromising their high thermal stability, a characteristic often associated with these polymers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.